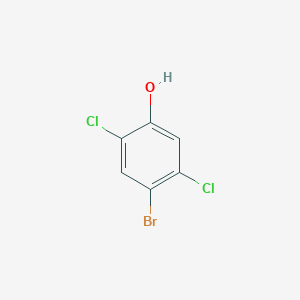

4-Bromo-2,5-dichlorophenol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWKEEKUMAZJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50540-61-9 (hydrochloride salt) | |

| Record name | 2,5-Dichloro-4-bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3062073 | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-42-7 | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-bromophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-bromo-2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromo-2,5-dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Reaction Pathways of 4 Bromo 2,5 Dichlorophenol

Established Synthetic Routes

The most common and established method for producing 4-Bromo-2,5-dichlorophenol involves the direct electrophilic bromination of a dichlorinated phenol (B47542) precursor. google.com This approach is favored for its directness, though reaction conditions must be carefully controlled to ensure the desired product is formed selectively.

The primary synthetic route to this compound is the electrophilic aromatic substitution reaction of 2,5-dichlorophenol (B122974) with bromine. google.com In this reaction, the hydroxyl group of the phenol activates the aromatic ring, directing the incoming electrophile (bromine). savemyexams.com The electron-donating nature of the -OH group preferentially increases electron density at the ortho and para positions relative to it. savemyexams.com In the case of 2,5-dichlorophenol, the position para to the hydroxyl group (position 4) is open, making it a primary site for substitution.

The reaction is typically carried out by dissolving 2,5-dichlorophenol in an inert solvent, such as chlorobenzene (B131634), and then adding bromine, often while maintaining a cool temperature to control the reaction rate and selectivity. google.comgoogle.com During the addition of bromine, hydrogen bromide gas is evolved as a byproduct. google.com

While direct bromination is feasible, the selectivity and yield of the reaction can be significantly enhanced through the use of catalysts. google.comgoogle.com Processes lacking catalytic guidance often result in a mixture of isomers, which necessitates costly and complex purification steps. google.com Catalytic methods substantially reduce the formation of undesired byproducts, particularly the 6-bromo-2,5-dichlorophenol isomer. google.comgoogle.com

A notable advancement in the synthesis of this compound is the use of tertiary amine salts or quaternary ammonium (B1175870) salts as catalysts. google.comgoogle.com Specifically, triethylamine (B128534) hydrochloride and ethyl-trimethyl ammonium bromide have proven to be highly effective. google.comgoogle.com These catalysts are added in small amounts (typically 1 to 10 percent by weight relative to the phenol) to the reaction mixture before the introduction of bromine. google.com The presence of these salts steers the bromination to occur almost exclusively at the para-position (position 4) relative to the hydroxyl group, thus yielding the desired product with high selectivity. google.com This directed effect minimizes the formation of the 6-bromo isomer. google.com

The use of catalysts like triethylamine hydrochloride or ethyl-trimethyl ammonium bromide has a profound impact on the yield and purity of the final product. A direct comparison of the catalyzed versus non-catalyzed process highlights the advantages of the catalytic approach.

When the bromination of 2,5-dichlorophenol is performed in the presence of triethylamine hydrochloride or an equivalent catalyst, a product yield of 98% of the theoretical amount can be achieved. google.comgoogle.com The resulting product mixture contains approximately 94% this compound by weight, with the isomeric impurity, 6-bromo-2,5-dichlorophenol, being reduced to just 0.5-1%. google.comgoogle.com

In contrast, conducting the reaction under identical conditions but without a catalyst results in a lower yield of 90%. google.com More significantly, the purity of the product is compromised, with the final mixture containing only 88% of the desired this compound and 5 to 6% of the unwanted 6-bromo-2,5-dichlorophenol byproduct. google.com

| Reaction Condition | Overall Yield of this compound | Purity of this compound in Product Mixture | Impurities (6-bromo-2,5-dichlorophenol) |

|---|---|---|---|

| With Catalyst (e.g., Triethylamine Hydrochloride) | 98% | 94% | 0.5-1% |

| Without Catalyst | 90% | 88% | 5-6% |

Catalytic Approaches in Synthesis

Advanced Synthetic Strategies and Derivative Chemistry

Beyond its direct synthesis, this compound serves as a key building block in the synthesis of more complex molecules. chemicalbook.com Its functional groups—the hydroxyl, bromo, and chloro substituents—provide multiple reaction sites for creating a variety of derivatives.

This compound is a valuable intermediate for producing insecticidal and acaricidal active substances. google.comgoogle.com A prominent example of its application is in the synthesis of the organophosphate insecticide O,O-dimethyl-O-(4-bromo-2,5-dichlorophenyl)-thiophosphoric acid ester. google.comgoogle.com The synthesis involves a reaction between the hydroxyl group of the phenol and a suitable thiophosphoric chloride.

Additionally, it has been employed as a reactant in the preparation of phenoxy-nicotinamides, which have been studied for their biological activity. chemicalbook.com The synthesis of sterically hindered polychlorinated biphenyl (B1667301) (PCB) derivatives, a class of compounds of environmental interest, can also involve halogenated phenol precursors, indicating another potential pathway for derivative chemistry. nih.gov

Synthesis of this compound Derivatives

Phenoxy-nicotinamides with Bile Acid Receptor GPBAR1 (TGR5) Inhibitory Activity

This compound is a key building block in the preparation of phenoxy-nicotinamides. These resulting compounds have been investigated for their potential as inhibitors of the G-protein coupled bile acid receptor 1 (GPBAR1), also known as TGR5. The TGR5 receptor is a subject of interest in therapeutic research due to its role in regulating energy and glucose metabolism.

Exploration of Alternative Precursors and Reaction Conditions

The predominant and well-documented method for synthesizing this compound involves the direct bromination of 2,5-dichlorophenol. google.comgoogle.com This reaction is typically carried out using elemental bromine in an inert solvent, such as chlorobenzene. google.com A critical aspect of this synthesis is the use of a catalyst to enhance regioselectivity and yield. google.comgoogle.com

A process described in patent literature highlights the use of triethylamine hydrochloride as a catalyst. google.comgoogle.com The reaction is performed at controlled temperatures, typically starting at 5-8°C during the initial addition of bromine and gradually rising to about 15°C. google.com This catalytic approach significantly minimizes the formation of the undesired 6-bromo-2,5-dichlorophenol isomer, leading to a purer final product. google.comgoogle.com

The table below summarizes the impact of the catalyst on the reaction's efficiency, based on data from patent filings. google.com

| Condition | Starting Material | Catalyst | Product | Yield of this compound | 6-Bromo Isomer Byproduct |

| Catalyzed | 2,5-dichlorophenol | Triethylamine hydrochloride | This compound | 98% | 0.5-1% |

| Uncatalyzed | 2,5-dichlorophenol | None | This compound | 90% | 5-6% |

Alternative precursors offer different strategic pathways. One such method involves the bromination of 3,5-dichloroanisole (B44140) using N-Bromosuccinimide (NBS) and hydrochloric acid (HCl) to produce 4-bromo-3,5-dichloroanisole. This intermediate can then undergo further chlorination to yield related polychlorinated compounds. This highlights a multi-step strategy that can be employed to achieve specific substitution patterns on the benzene (B151609) ring.

Green Chemistry Approaches in Synthesis

While specific "green" methodologies for the industrial production of this compound are not extensively detailed in dedicated literature, the principles of green chemistry offer a clear framework for improvement. Traditional methods often rely on hazardous reagents like elemental bromine and chlorinated solvents. cambridgescholars.comnih.gov

Modern sustainable approaches focus on several key areas:

Alternative Brominating Agents: The use of N-Bromosuccinimide (NBS) is considered a milder and safer alternative to liquid bromine. cambridgescholars.com

In Situ Reagent Generation: Developing protocols where the hazardous brominating agent is generated in situ from less dangerous precursors can significantly enhance safety. For example, reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid can produce bromine directly in the reaction vessel, avoiding the storage and handling of bulk bromine. nih.gov

Catalysis: Employing efficient catalysts can reduce energy consumption and improve atom economy by minimizing side reactions. rsc.org Visible-light photoredox catalysis represents a modern approach for generating bromine in situ from bromide salts under mild conditions. beilstein-journals.org

Solvent Choice: Replacing traditional solvents like carbon tetrachloride or chlorobenzene with more environmentally benign options is a primary goal. nih.gov Research into water-based systems, though challenging for non-polar substrates, is ongoing. rsc.org A tandem ipso-hydroxylation-bromination of arylboronic acids using hydrogen peroxide and hydrogen bromide in ethanol (B145695) has been described as a rapid and green route to bromophenols. rsc.org

Reaction Mechanisms and Kinetics in Synthesis

The synthesis of this compound from 2,5-dichlorophenol is a classic example of an electrophilic aromatic substitution reaction. The mechanism is governed by the electronic properties of the substituents on the phenol ring.

The hydroxyl (-OH) group is a powerful activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It directs incoming electrophiles to the ortho and para positions. In the case of 2,5-dichlorophenol, the two chlorine atoms are deactivating, electron-withdrawing groups, but they also act as ortho, para-directors. The position para to the strongly activating hydroxyl group (C4) is the most sterically accessible and electronically favorable site for substitution, leading to the preferential formation of this compound.

The reaction kinetics are influenced by several factors:

Catalysis: The reaction is catalyzed by general bases. cdnsciencepub.comcdnsciencepub.com In the patented process, triethylamine hydrochloride acts as a catalyst that polarizes the bromine molecule (Br₂), enhancing its electrophilic character and increasing the rate of the reaction. google.comgoogle.com

Temperature: The reaction rate is sensitive to temperature. The synthesis of this compound is typically conducted at low temperatures (5-15 °C) to control the reaction rate and minimize the formation of over-brominated or isomeric byproducts. google.comgoogle.com

pH: In aqueous media, the pH plays a crucial role. The rate of bromination generally decreases as the pH increases from acidic to basic conditions, with optimal reactivity often observed in acidic media. chemrxiv.org This is because the reaction can proceed through pathways involving either the neutral phenol molecule or the more reactive phenoxide ion, with the balance between these species being pH-dependent. cdnsciencepub.com

The rate-determining step is typically the electrophilic attack on the phenol ring to form a transient intermediate known as a bromocyclohexadienone or an arenium ion. cdnsciencepub.com The subsequent loss of a proton restores the aromaticity of the ring, yielding the final product. cdnsciencepub.com

Iii. Environmental Fate and Degradation of 4 Bromo 2,5 Dichlorophenol

Occurrence and Distribution in Environmental Compartments

4-Bromo-2,5-dichlorophenol, a halogenated phenolic compound, has been identified in various environmental matrices, primarily as a transformation product of other substances. For instance, it is a metabolite of the organothiophosphate insecticide Leptophos. nih.gov Studies have shown that this compound, mostly in a conjugated form, accounted for a significant percentage of a dose of Leptophos administered in laboratory settings. nih.gov While specific data on its widespread environmental concentrations are limited, its formation from parent compounds like Leptophos suggests its potential presence in areas with historical or current pesticide use. Halophenols, as a class of compounds, are recognized for their ubiquitous distribution, high toxicity, and environmental persistence. tandfonline.com The entry of such compounds into aquatic environments is often linked to industrial, domestic, and agricultural activities. aloki.hu

The distribution of this compound in environmental compartments is influenced by its chemical properties. Halogenated phenols can be found in water, sediment, and organisms. aloki.hu The behavior of these compounds in the environment is complex, with factors like water solubility, adsorption to particulate matter, and bioaccumulation potential playing key roles. aloki.husolubilityofthings.com For example, the presence of suspended particles in aquatic ecosystems can affect the toxicity and distribution of chlorophenol compounds. aloki.hu While detailed studies on the specific partitioning of this compound are not extensively available, the general behavior of chlorophenols suggests that they can be found in both water and sediment. who.int

Degradation Pathways and Mechanisms

The degradation of this compound in the environment can occur through various abiotic and biotic processes. These pathways are crucial in determining the persistence and ultimate fate of the compound.

Oxidative degradation is a significant pathway for the transformation of phenolic compounds in the environment.

Ferrate(VI), a strong oxidizing agent, has been shown to be effective in degrading various phenolic compounds. researchgate.netjksee.or.kr Studies on the degradation of similar compounds, such as 4-bromophenol (B116583) and 2,6-dichlorophenol (B41786), by ferrate(VI) provide insights into the potential mechanisms for this compound. researchgate.netjksee.or.kr The degradation process involves the oxidation of the phenol (B47542), which can lead to the formation of various intermediates and ultimately, mineralization. researchgate.netresearchgate.net The efficiency of ferrate(VI) oxidation is often dependent on factors like pH, the molar ratio of ferrate(VI) to the phenol, and temperature. jksee.or.krnih.gov For instance, the degradation of 4-bromophenol by liquid ferrate(VI) was found to be most efficient in neutral conditions. researchgate.net In one study, the degradation of 4-bromophenol by ferrate(VI) led to the formation of bromo-chlorophenols through a chlorination reaction, suggesting that complex reactions can occur during this process. researchgate.net

The oxidative degradation of phenols, including halogenated phenols, often proceeds through the formation of phenoxy radicals. researchgate.netacs.org Peroxidase enzymes, for example, can activate chlorophenols to form chlorophenoxyl radicals. acs.org These radicals are highly reactive intermediates that can undergo further reactions. acs.org In the degradation of 4-bromophenol by ferrate(VI), the proposed pathway involves the formation of a phenoxy radical. researchgate.net These radicals can then react further, potentially leading to the formation of various degradation products. researchgate.netacs.org

The rate of degradation of this compound is influenced by a variety of environmental factors.

| Environmental Factor | Influence on Degradation Kinetics |

| pH | The pH of the solution can significantly affect the rate of degradation. For example, the degradation of 2,4-dichlorophenol (B122985) using advanced reduction processes was found to be most efficient under alkaline conditions (pH = 10.0). nih.gov Similarly, the degradation of other chlorophenols by ferrate(VI) has shown a strong pH dependence. jksee.or.krresearchgate.net |

| Temperature | Temperature can influence the rate of chemical reactions, including degradation processes. In a study on the degradation of hazardous benzene (B151609) derivatives by ferrate(VI), the optimal temperature for degradation was found to be 45°C. nih.gov However, for the degradation of 2,6-dichlorophenol by liquid ferrate(VI), the optimal temperature was observed at 25°C, with efficiency decreasing at higher temperatures. jksee.or.kr |

| Presence of Other Chemicals | The presence of other chemical species can impact degradation. For instance, high concentrations of chloride ions were found to promote the degradation of 4-bromo-2-chlorophenol (B165030) in a Co/PMS system, although it inhibited complete mineralization. tandfonline.combohrium.com The presence of cosmetic ingredients like citric acid and sodium dodecylsulfate has been shown to affect the degradation rate of bronopol, another brominated compound. researchgate.net |

| UV Light | Ultraviolet (UV) radiation can induce the photodecomposition of chlorophenols. who.int The degradation of 2,4-dichlorophenol, for example, was significantly enhanced by UV light in advanced reduction processes. nih.gov |

Microbial degradation is a key process in the environmental breakdown of many organic pollutants, including halogenated phenols. researchgate.netwur.nl While specific studies on the biodegradation of this compound are limited, research on similar compounds provides valuable insights.

Bacteria have been shown to degrade chlorinated aromatic compounds through several mechanisms, including dehalogenation after ring cleavage, oxidative dehalogenation, hydrolytic dehalogenation, and reductive dehalogenation. wur.nl For instance, the anaerobic degradation of 2,4,5-trichlorophenoxyacetic acid has been observed to proceed through both reductive dehalogenation and side-chain cleavage, leading to the formation of dichlorophenols and monochlorophenols. asm.org Some microorganisms can utilize halogenated aromatic compounds as a source of carbon and energy, while others may only be able to transform them cometabolically. wur.nl The efficiency of biodegradation can be influenced by environmental conditions such as the presence of oxygen and other nutrients. wur.nlinchem.org

Oxidative Degradation Processes

Formation of Halogenated By-products during Degradation

The degradation of halogenated phenols such as this compound in the environment is a complex process that can lead to the formation of various transformation products. These processes are influenced by factors like the presence of other ions, sunlight, and microbial activity. During treatment processes like advanced oxidation or disinfection, the parent compound can break down, but this does not always result in complete mineralization to harmless substances like carbon dioxide and water. Instead, new, and sometimes equally or more toxic, halogenated by-products can be formed.

For instance, studies on similar compounds reveal that the degradation process can involve the substitution of halogen atoms. nih.gov Laboratory experiments using chlorine dioxide to treat produced water containing various phenols resulted in the formation of additional halogenated phenols, including both brominated and chlorinated species. osti.gov While the total concentration of initial phenols decreased significantly, the treatment generated new brominated phenols. osti.gov This highlights that degradation pathways can lead to the transformation from one halogenated compound to another, rather than complete removal.

Research on the phototransformation of halophenolic disinfection by-products in seawater has shown that these compounds can undergo photonucleophilic substitutions. nih.gov In this process, a halogen atom on the phenol ring is replaced by another halogen or a hydroxyl group. For example, iodinated phenols can be transformed into their bromophenolic or chlorophenolic counterparts in the presence of bromide and chloride ions. nih.gov This indicates that the surrounding chemical matrix is crucial in determining the nature of the degradation by-products.

In processes like solar-driven seawater desalination, the presence of phenol and halides can lead to the formation of various halogenated by-products. mdpi.com One study detected the formation of this compound, among other compounds like trichlorophenol and tribromophenol, when persulfate was added to inhibit phenol from contaminating the distilled water. mdpi.com The degradation pathway often involves the initial formation of various halogenated phenols, which can then be further oxidized. mdpi.com

The presence of chloride ions (Cl⁻) in water can have a significant and often dual effect on the degradation of brominated phenols. bohrium.comfigshare.com Studies on the degradation of 4-bromo-2-chlorophenol using a sulfate (B86663) radical-based oxidation process found that high concentrations of chloride ions (>5 mM) could substantially promote the degradation of the parent compound. bohrium.comfigshare.com However, this accelerated degradation did not lead to complete mineralization.

Instead, the presence of chloride ions inhibited the removal of total organic carbon (TOC), indicating that the original compound was being transformed into new halogenated intermediates rather than being completely broken down. bohrium.comfigshare.com Gas chromatography-mass spectrometer (GC-MS) analysis confirmed the formation of a series of new chlorinated by-products during this process. bohrium.comfigshare.com This suggests that while chloride ions can help break down the initial contaminant, they also participate in the reaction, leading to the creation of other potentially harmful chlorinated compounds. This phenomenon is a critical consideration in treating saline or brackish water contaminated with halogenated phenols.

The table below summarizes the dual effect of chloride ions observed in the degradation of a related brominated phenol.

| Effect of Chloride Ions (Cl⁻) | Observation | Implication |

| Degradation Rate | High concentrations of Cl⁻ (>5 mM) significantly promote the degradation of the parent brominated phenol compound. bohrium.comfigshare.com | Chloride ions can enhance the initial breakdown of the primary contaminant. |

| Mineralization (TOC Removal) | The presence of Cl⁻ inhibits the complete mineralization of the compound, as measured by total organic carbon (TOC) removal. bohrium.comfigshare.com | The degradation is incomplete, leading to the formation of organic by-products. |

| By-product Formation | GC-MS analysis confirms the formation of new chlorinated halogenated intermediates. bohrium.comfigshare.com | Chloride ions actively participate in the reaction, creating a different set of halogenated pollutants. |

Environmental Monitoring and Regulatory Considerations for Halogenated Phenols

Halogenated phenols are a class of compounds recognized for their environmental persistence and potential toxicity. osti.gov Their presence in water bodies, even at very low concentrations, is a concern for two primary reasons: their toxicity to aquatic organisms and their ability to impart unpleasant tastes and odors to drinking water and fish. gov.bc.cagov.bc.ca As a result, regulatory bodies have established guidelines for monitoring phenols in water.

For example, some regional authorities have set ambient water quality guidelines for various phenolic compounds to protect freshwater aquatic life. gov.bc.ca While specific guidelines exist for chlorophenols, there are also recommendations for total phenols, highlighting the need to manage this broad class of chemicals. gov.bc.cagov.bc.ca The United States Environmental Protection Agency (EPA) includes this compound under the Toxic Substances Control Act (TSCA), indicating it is subject to regulation. nih.gov

The primary sources of halogenated phenols in the environment include industrial and municipal wastewater effluents. researchgate.net Analytical methods using techniques like solid-phase microextraction (SPME) followed by gas chromatography-mass spectrometry (GC/MS) have been developed to detect these compounds in raw and treated wastewater at concentrations as low as the nanogram-per-liter range. researchgate.net The detection of various halophenols in wastewater effluents confirms that these treatment facilities are a pathway for their release into water resources. researchgate.net

This compound can be considered an emerging contaminant due to its potential to form during various industrial and water treatment processes and its inherent toxicological properties as a halogenated phenol. Emerging contaminants are substances that are not commonly monitored but have the potential to enter the environment and cause adverse effects.

The compound originates from several sources. It is known to be a hydrolysis product of the organophosphate pesticide profenofos (B124560), and has been identified as the chemical responsible for off-odors in melons treated with this pesticide. tandfonline.com More significantly, halogenated phenols are increasingly recognized as disinfection by-products (DBPs). The use of chlorine for disinfection in wastewater treatment, especially in seawater or industrial effluents containing high levels of bromide and chloride, can lead to the formation of a variety of brominated and chlorinated aromatic DBPs, including compounds like this compound. nih.govacs.org

The concern surrounding these compounds is amplified because aromatic halogenated DBPs can be considerably more toxic than more commonly regulated aliphatic DBPs like trihalomethanes. acs.org The presence of halogenated transformation products of pharmaceuticals and personal care products in treated wastewater further underscores the continuous introduction of complex halogenated molecules into the aquatic environment. acs.org Given its multiple sources of formation, persistence, and the known risks associated with halogenated phenols, this compound fits the profile of an emerging contaminant that warrants greater monitoring and research. osti.govresearchgate.netsolubilityofthings.com

The table below outlines the key characteristics of this compound as an emerging contaminant.

| Characteristic | Description | Source(s) |

| Sources of Formation | Forms as a degradation product of pesticides (e.g., profenofos) and as a disinfection by-product (DBP) during water treatment. nih.govmdpi.comtandfonline.com | Agricultural runoff, wastewater treatment plants, industrial effluents. |

| Environmental Concern | Halogenated phenols are persistent, can bioaccumulate, and exhibit toxicity to aquatic life even at low concentrations. osti.govgov.bc.ca | Environmental science and toxicology studies. |

| Monitoring Status | Not as commonly or widely monitored as traditional pollutants, but advanced analytical methods for its detection exist. researchgate.net | Environmental monitoring reports. |

| Regulatory Status | Listed under regulatory frameworks like the EPA's TSCA, but specific water quality guidelines may not be universally established. nih.gov | Regulatory agency databases. |

Iv. Biological Activity and Mechanisms of Action of 4 Bromo 2,5 Dichlorophenol

Antimicrobial Properties and Applications

Without specific research on 4-Bromo-2,5-dichlorophenol, its precise mechanism of antimicrobial action remains unelucidated. General mechanisms for phenolic compounds involve non-specific, multi-target actions that contribute to their broad-spectrum activity. These mechanisms often include:

Membrane Disruption: Phenolic compounds can intercalate into the lipid bilayer of microbial cell membranes, altering their fluidity and permeability. This can lead to the leakage of essential intracellular components, such as ions and ATP, ultimately causing cell death.

Enzyme Inhibition: The hydroxyl group of phenols can form hydrogen bonds with active sites of enzymes, leading to their inactivation. Halogenation can further enhance this effect.

Protein Denaturation: At higher concentrations, phenols can cause gross damage by denaturing cellular proteins, disrupting cellular function.

Generation of Reactive Oxygen Species (ROS): Some phenolic compounds can induce oxidative stress within microbial cells, leading to damage of DNA, proteins, and lipids mdpi.com.

It is plausible that this compound exerts its antimicrobial effects through one or more of these established mechanisms, though dedicated studies are required for confirmation.

Toxicity Studies and Toxicological Mechanisms

Toxicological data for this compound are limited, with information primarily available for acute oral toxicity and its formation from precursor compounds.

Specific studies detailing the metabolic pathways of this compound following direct exposure in biological systems have not been identified. Generally, phenols are metabolized in the liver through Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Phase II reactions, which increase water solubility to facilitate excretion, typically involve conjugation with glucuronic acid or sulfate (B86663). It is expected that this compound would follow a similar pathway.

This compound is known to be a breakdown product of the organophosphorus pesticide Leptophos (O-(4-bromo-2,5-dichlorophenyl) O-methyl phenylphosphonothioate) wikipedia.org. Hydrolysis of Leptophos results in the formation of this compound.

While information on this compound is scarce, the user's outline specifically requests information on the well-studied formation of a similar compound, 4-bromo-2-chlorophenol (B165030) (BCP) , from the pesticide profenofos (B124560) . Profenofos is an organophosphate insecticide that is detoxified in biological systems to BCP nih.govnih.gov. This metabolic conversion is primarily mediated by a group of enzymes known as cytochrome P450s (CYPs) in the liver nih.govnih.gov.

In vitro studies using human liver microsomes and recombinant human CYPs have identified the specific enzymes responsible for this detoxification reaction. Of nine CYPs studied, CYP2C19, CYP2B6, and CYP3A4 were found to be the most active in converting profenofos to BCP nih.govnih.gov. Kinetic analyses indicate that CYP2C19 and CYP2B6 are the principal enzymes responsible for this detoxification pathway, exhibiting the highest intrinsic clearance values nih.govnih.gov.

The table below summarizes the kinetic parameters for the formation of 4-bromo-2-chlorophenol from profenofos by these key human cytochrome P450 enzymes.

| Enzyme | Km (μM) | Vmax (nmol/min/nmol CYP) | Intrinsic Clearance (Vmax/Km) (mL/min/nmol CYP) |

| CYP2C19 | 0.516 | 25.1 | 48.8 |

| CYP2B6 | 1.02 | 47.9 | 46.9 |

| CYP3A4 | 18.9 | 19.2 | 1.02 |

| Data sourced from studies on human recombinant CYPs. Km (Michaelis constant) represents the substrate concentration at half-maximal velocity. Vmax (maximum velocity) represents the maximum rate of reaction. Intrinsic Clearance is a measure of the enzyme's catalytic efficiency. nih.govnih.gov |

Information on the effects of exposure to this compound is limited to acute toxicity data in animal models.

Acute Exposure: The primary available data point for acute toxicity is the median lethal dose (LD50).

| Species | Route of Exposure | LD50 Value |

| Rat | Oral | 1350 mg/kg |

| LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population. chemsrc.com |

Chronic Exposure: No studies detailing the effects of chronic exposure to this compound were identified in the reviewed literature. For related compounds like 2,4-dichlorophenol (B122985), chronic oral exposure in animal studies has resulted in effects such as decreased body weight nih.gov.

The specific cellular and molecular mechanisms of toxicity for this compound have not been thoroughly investigated. However, insights can be drawn from its chemical class and its relationship to precursor compounds.

One potential mechanism of toxicity is linked to its formation from the pesticide Leptophos. Leptophos is an irreversible inhibitor of cholinesterases, such as acetylcholinesterase (AChE) wikipedia.org. Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, causing overstimulation of nerve signals, a mechanism common to organophosphate pesticides. While this is the mechanism of the parent compound, the toxicity of the this compound metabolite itself may differ.

General mechanisms of toxicity for chlorophenols include the uncoupling of oxidative phosphorylation oecd.org. This process disrupts the formation of ATP, the primary energy currency of the cell, leading to severe cellular dysfunction and death. Additionally, studies on various halophenolic compounds have shown they can significantly increase levels of reactive oxygen species (ROS), leading to oxidative stress and damage to cellular components like DNA researchgate.net.

While test reports on the genotoxicity (bacterial reverse mutation) and chromosomal effects (in vitro mammalian chromosome aberration) of this compound exist, they are published in Japanese and are not readily accessible for review nihs.go.jp.

Metabolism in Biological Systems

Structure-Activity Relationships for Biological Efficacy and Toxicity

The biological efficacy and toxicity of this compound are intrinsically linked to its chemical structure. The interplay of the hydroxyl group, the halogen substituents (bromine and chlorine), and their positions on the phenol (B47542) ring dictates the compound's physicochemical properties and, consequently, its interactions with biological systems. The principles of structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR) are crucial in elucidating these connections.

For halogenated phenols, including this compound, two primary molecular descriptors have been shown to be excellent predictors of their biological activity: hydrophobicity and electronic effects.

Hydrophobicity: This is typically quantified by the logarithm of the n-octanol/water partition coefficient (log Kow). A higher log Kow value indicates greater lipid solubility, which can enhance a compound's ability to cross biological membranes and accumulate in lipid-rich tissues, thereby increasing its potential for toxicity.

Electronic Effects: These are often described by parameters such as the acid dissociation constant (pKa) and the Hammett sigma constant (σ). The pKa value indicates the tendency of the phenolic hydroxyl group to ionize at a given pH. The electronic properties of the halogen substituents influence the acidity of the hydroxyl group, which in turn affects the compound's ability to interact with target sites and its toxicokinetics.

Quantitative structure-activity relationship (QSAR) studies on substituted phenols have consistently demonstrated a strong correlation between these physicochemical properties and toxicity. For a series of substituted phenols, their toxicity, often measured as the concentration required to cause a 50% inhibition of a biological process (IC50), can be mathematically modeled.

One such model for a series of ortho-, meta-, and para-substituted alkylated or halogenated phenols established the following relationship for toxicity (log BR, where BR is the biological response) against the ciliate Tetrahymena pyriformis:

log BR = 0.7998 (log Kow) + 1.2447 (σ) - 1.5538 nih.gov

This equation highlights the direct relationship between toxicity and both the hydrophobicity (log Kow) and the electron-withdrawing nature of the substituents (σ). nih.gov An alternative model using pKa instead of the Hammett constant also showed a strong correlation:

log BR = 0.7845 (log Kow) - 0.3702 (pKa) + 2.1144 nih.gov

These models underscore that the toxicity of halogenated phenols generally increases with increasing hydrophobicity and electron-withdrawing character of the substituents. nih.gov

Below are interactive data tables that present experimental and predicted toxicity data for a range of halogenated phenols, illustrating the structure-activity relationships.

Table 1: Physicochemical Properties and Toxicity of Selected Halogenated Phenols

| Compound | CAS Number | log Kow | pKa | Toxicity (-log IC50 M) to Tetrahymena pyriformis |

| Phenol | 108-95-2 | 1.46 | 9.99 | 2.54 |

| 2-Chlorophenol | 95-57-8 | 2.15 | 8.52 | 3.15 |

| 4-Chlorophenol | 106-48-9 | 2.39 | 9.42 | 3.42 |

| 2,4-Dichlorophenol | 120-83-2 | 3.06 | 7.85 | 4.01 |

| 2,5-Dichlorophenol (B122974) | 583-78-8 | 3.06 | 7.51 | 4.05 |

| 4-Bromophenol (B116583) | 106-41-2 | 2.59 | 9.34 | 3.57 |

| This compound | 1940-42-7 | 4.32 | N/A | N/A |

Note: N/A indicates that specific experimental data for this compound was not available in the cited literature for direct comparison within this dataset. The log Kow for this compound is a predicted value.

Table 2: QSAR Model Predictions for Toxicity of Chlorophenols to L929 Cells

| Compound | log Kow | Experimental LC50 (24h, µM) | Predicted LC50 (24h, µM) |

| 2-Chlorophenol | 2.15 | 1230 | 1150 |

| 4-Chlorophenol | 2.39 | 447 | 513 |

| 2,4-Dichlorophenol | 3.06 | 135 | 141 |

| 2,6-Dichlorophenol (B41786) | 2.82 | 302 | 269 |

| 2,4,5-Trichlorophenol | 3.72 | 41.7 | 43.6 |

| 2,4,6-Trichlorophenol | 3.69 | 50.1 | 51.3 |

| Pentachlorophenol | 5.01 | 10.5 | 9.8 |

This table illustrates the predictive power of QSAR models for chlorophenols, where toxicity generally increases with an increase in the n-octanol/water partition coefficient (log Kow).

The data consistently show that as the number of halogen substituents on the phenol ring increases, the hydrophobicity (log Kow) tends to increase, and this is generally correlated with higher toxicity. The specific nature of the halogen (bromine vs. chlorine) and its position also fine-tunes the electronic properties and steric factors, which can lead to variations in biological activity.

V. Analytical Methodologies for 4 Bromo 2,5 Dichlorophenol Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of 4-Bromo-2,5-dichlorophenol and related halogenated phenols. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed, often coupled with powerful detectors to achieve precise measurements. guidechem.com

Gas chromatography is a robust technique for the analysis of volatile and semi-volatile compounds like chlorophenols. For underivatized phenols, GC coupled with a Flame Ionization Detector (FID) can be utilized. settek.comepa.gov However, for halogenated compounds such as this compound, an Electron Capture Detector (ECD) offers significantly higher sensitivity and selectivity. guidechem.com

To enhance volatility and improve chromatographic separation, phenols are often converted into derivatives before GC analysis. settek.comepa.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts phenols into their pentafluorobenzyl ether forms, making them highly responsive to the ECD. settek.comepa.gov Another technique involves conversion into acetyl derivatives using acetic anhydride (B1165640), followed by extraction with hexane. jcsp.org.pk

A specific method for detecting the related compound 4-Bromo-2-chlorophenol (B165030) in air involves sample collection using a Tenax sampling tube, followed by thermal desorption and analysis by GC-ECD. guidechem.com This approach is noted for its high sampling efficiency and for being environmentally friendly as it does not require organic solvent desorption. guidechem.com

Table 1: Overview of GC Methodologies for Phenol (B47542) Analysis

| Technique | Detector | Derivatization | Application Example | Reference |

|---|---|---|---|---|

| Gas Chromatography | FID | None (underivatized) | General analysis of phenols | settek.comepa.gov |

| Gas Chromatography | ECD | Pentafluorobenzyl bromide (PFBBr) | Enhanced sensitivity for halogenated phenols | settek.comepa.gov |

| Gas Chromatography | ECD | None | Detection of 4-Bromo-2-chlorophenol in air samples | guidechem.com |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of phenolic compounds. asianpubs.org It is particularly suitable for compounds that are less volatile or thermally sensitive. Quantitative analysis of 4-Bromo-2-chlorophenol in profenofos (B124560) technical material and its emulsifiable concentrate has been successfully developed using HPLC with an ODS (octadecylsilane) stainless steel column and a UV detector. guidechem.com

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the separation of this compound and other chlorophenols. jcsp.org.pksielc.com This technique typically employs a nonpolar stationary phase (like C18 or ODS) and a polar mobile phase. guidechem.comjcsp.org.pksielc.com

A straightforward RP-HPLC method for analyzing this compound uses a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring compatibility with mass spectrometry, phosphoric acid is typically replaced with a volatile acid such as formic acid. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Table 2: Examples of RP-HPLC Conditions for (Chloro)phenolic Compounds

| Compound(s) | Column | Mobile Phase | Detector | Reference |

|---|---|---|---|---|

| This compound | Newcrom R1 / C18 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV / MS | sielc.com |

| 4-Bromo-2-chlorophenol | ODS Stainless Steel | Not specified | UV | guidechem.com |

| Various Chlorophenols | Lichrospher 100 RP-18 | Water-acetonitrile gradient | Not specified | jcsp.org.pk |

The coupling of chromatographic systems with mass spectrometry (MS) provides a powerful tool for both the definitive identification and precise quantification of analytes. The mass spectrometer serves as a highly specific and sensitive detector, capable of providing structural information that confirms the identity of a compound.

LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) has been used for the simultaneous identification and quantitation of related brominated amphetamines, demonstrating its sensitivity and reproducibility for forensic analysis. nih.gov For HPLC methods analyzing this compound, replacing non-volatile acids like phosphoric acid with formic acid in the mobile phase is essential for MS compatibility. sielc.comsielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also a standard technique. Stir bar sorptive extraction (SBSE) with in-situ derivatization followed by thermal desorption GC-MS has been used for determining trace amounts of various chlorophenols in water. jcsp.org.pk For ultra-trace analysis, advanced systems like a triple quadrupole GC-MS (GC-MS/MS) equipped with a highly sensitive Advanced Electron Ionization (AEI) source can be employed. thermofisher.com This technology allows for the detection of chlorophenolic compounds at sub-ng/L levels. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

Sample Preparation and Extraction Methods for Environmental and Biological Matrices

Effective sample preparation is a critical step to isolate and concentrate this compound from complex matrices such as water, soil, or biological tissues, thereby removing interfering substances. jcsp.org.pk

Solid-phase extraction (SPE) is a widely adopted technique for aqueous samples. thermofisher.com It involves passing the water sample through a cartridge containing a solid adsorbent (e.g., ENVI-18, a reversed-phase polymer) that retains the analytes. The retained compounds are then eluted with a small volume of an organic solvent, such as a mixture of methanol (B129727) and acetonitrile. This process effectively concentrates the analytes and purifies the sample. thermofisher.com

For solid samples like sediment, solvent extraction is common. This can be achieved by shaking the sample with a suitable solvent mixture, such as acetonitrile and acetone. Liquid-liquid extraction is another classic method, where, for example, a water sample is treated with acetic anhydride for derivatization, followed by extraction with hexane. thermofisher.com

Other notable methods include stir bar sorptive extraction (SBSE), which uses a magnetic stir bar coated with a sorbent material to extract analytes from a sample, and solid-phase microextraction (SPME), which involves the direct acetylation of chlorophenols in the sample followed by extraction onto a coated fiber. jcsp.org.pk

Table 3: Summary of Sample Preparation Techniques for Chlorophenols

| Technique | Matrix | Description | Eluting/Extracting Solvent | Reference |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water | ENVI-18 cartridge used to adsorb chlorophenols. | Methanol:Acetonitrile (1:1) | |

| Solvent Extraction | Sediment | Sample is shaken with extracting solvent. | Acetonitrile:Acetone (1:1) | |

| Liquid-Liquid Extraction | Water | Sample is extracted after derivatization. | Hexane | thermofisher.com |

| Stir Bar Sorptive Extraction (SBSE) | Water | In-situ derivatization followed by extraction with a coated stir bar. | Thermal Desorption | jcsp.org.pk |

Advances in Detection Sensitivity and Selectivity

Continuous advancements in analytical instrumentation have led to significant improvements in the sensitivity and selectivity of methods for detecting halogenated phenols. Modern techniques can now achieve extremely low detection limits, often in the nanogram per liter (ng/L) or part-per-trillion range. jcsp.org.pkthermofisher.com

The integration of tandem mass spectrometry (MS/MS) with both GC and HPLC is a key driver of this progress. For instance, a GC-MS/MS method for chlorophenolics in water reported method detection limits (MDLs) below 0.001 µg/L (1 ng/L) for all tested compounds. thermofisher.com This level of sensitivity is well below established guideline values for water quality. thermofisher.com The use of specialized equipment, such as an Advanced Electron Ionization (AEI) source, further enhances sensitivity for ultra-trace level detection. thermofisher.com

Beyond traditional chromatography, novel sensor technologies are emerging. For example, an electrochemical sensor using a copper-based metal-organic framework composite has been developed for the detection of 2,4-dichlorophenol (B122985), demonstrating a low detection limit of 83 x 10⁻⁹ M and high reproducibility. rsc.org Such advancements provide rapid, accurate, and highly sensitive alternatives for environmental monitoring. rsc.orgbohrium.com

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,4-dichlorophenol |

| 2,6-dichlorophenol (B41786) |

| This compound |

| 4-Bromo-2-chlorophenol |

| 4-chlorophenol |

| Acetonitrile |

| Acetone |

| Acetic anhydride |

| Chloroanisoles |

| Formic acid |

| Hexane |

| Methanol |

| Pentafluorobenzyl bromide (PFBBr) |

| Phosphoric acid |

| Profenofos |

Vi. Research Applications and Future Directions for 4 Bromo 2,5 Dichlorophenol

Role as a Chemical Intermediate in Advanced Materials and Pharmaceuticals

4-Bromo-2,5-dichlorophenol serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and advanced materials. The reactivity of its functional groups—the hydroxyl, bromo, and chloro substituents—allows for a wide range of chemical transformations.

The bromine atom is particularly useful for participating in cross-coupling reactions, such as Suzuki or Heck couplings, which are fundamental methods for creating carbon-carbon bonds. This capability enables the integration of the dichlorinated phenolic ring into larger, more complex molecular architectures. Such strategies are common in pharmaceutical development, where the introduction of halogenated aromatic moieties can enhance the efficacy, bioavailability, or metabolic stability of a drug candidate. For instance, research into bromophenol derivatives has led to the discovery of potent inhibitors for enzymes like protein tyrosine phosphatase 1B (PTP1B), which are targets for anti-diabetic therapies. nih.gov The synthesis of novel tetra-substituted imidazoles and their metal complexes, which show potential as new antimicrobial agents, also highlights the utility of bromo- and chloro-substituted precursors in medicinal chemistry. rsc.org

In the realm of materials science, halogenated phenols are precursors to specialty polymers. nbinno.com The presence of chlorine and bromine atoms can enhance properties such as thermal stability and flame retardancy. The unique electronic characteristics conferred by the halogens make this compound a potential building block for novel electronic materials and specialty chemicals where precise molecular design is critical. nbinno.com

Interdisciplinary Research on Environmental Impact and Remediation

The widespread use of halogenated compounds has prompted significant research into their environmental persistence, toxicity, and remediation. This compound can be formed in the environment as a transformation product of other pollutants. For example, studies have shown that it can be generated during the chlorination reaction of 4-bromophenol (B116583) in water treatment processes. researchgate.net

Due to their general resistance to biodegradation, chlorophenols and related compounds are considered priority pollutants. nih.govacs.org Research on the bioremediation of these substances is an active field. Studies on analogous compounds like 2,4-dichlorophenol (B122985) show that certain microorganisms, including various fungi and bacteria, can degrade them. nih.govresearchgate.net The degradation pathways often involve initial hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The presence of multiple halogen atoms, including bromine, on this compound likely influences its recalcitrance and the specific microbial consortia capable of its degradation.

Advanced oxidation processes and reductive methods are also being explored for remediation. For example, Fe/Ni nanoparticles have been shown to effectively dechlorinate 2,4-dichlorophenol to phenol (B47542), suggesting that similar catalytic systems could be effective for the dehalogenation of this compound. mdpi.com Understanding the environmental behavior of this compound is crucial for developing effective strategies to mitigate its potential impact.

Computational Chemistry and Modeling Studies

Computational chemistry provides powerful tools for investigating the properties and reactivity of molecules like this compound at an atomic level, offering insights that complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov Through DFT calculations, researchers can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For halogenated phenols, DFT has been used to analyze how the number and position of halogen substituents influence structural parameters and molecular properties. researchgate.net

Studies on molecules with similar structures, such as derivatives of this compound, have utilized DFT to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). doi.org The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT allows for the calculation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Quantum Chemical Descriptors for Halophenols using DFT This table presents representative data for para-substituted halophenols to illustrate the type of information gained from DFT studies. Values are for comparative purposes and highlight trends.

| Descriptor | p-Bromophenol | p-Chlorophenol |

| HOMO Energy (eV) | -8.9647 | -9.0532 |

| LUMO Energy (eV) | -0.2177 | -0.2313 |

| HOMO-LUMO Gap (eV) | 8.747 | 8.8219 |

| Electronegativity (χ) (eV) | 4.5912 | 4.64225 |

| Chemical Hardness (η) (eV) | 4.3735 | 4.41095 |

| Electrophilicity Index (ω) (eV) | 1.1367 | 1.2 |

| Dipole Moment (Debye) | 2.2154 | 2.3385 |

| Data sourced from a study on para-substituted halides using the B3LYP/6-311G(d,p) method. imist.ma |

Computational modeling is instrumental in predicting the reactivity of this compound and its potential degradation pathways. By calculating global reactivity descriptors derived from DFT, such as electronegativity, chemical hardness, and the electrophilicity index, scientists can compare its reactivity to other molecules. imist.ma For example, the electrophilicity index helps predict how a molecule will react with nucleophiles.

These computational insights can be combined with experimental data from similar compounds to propose likely degradation mechanisms. The degradation of halogenated phenols can proceed through several pathways, including:

Reductive dehalogenation: Stepwise removal of chlorine and bromine atoms. Studies on 2,4-dichlorophenol show that it can be reduced to 2-chlorophenol, 4-chlorophenol, and ultimately phenol. mdpi.com

Oxidative pathways: Initiation by forming a phenoxy radical, which can lead to the formation of other halogenated intermediates or ring cleavage products. researchgate.net

Hydroxylation: Introduction of additional hydroxyl groups to the aromatic ring, often as a first step in microbial degradation, leading to catecholic derivatives that are more amenable to ring cleavage. nih.gov

Modeling helps to predict the most likely sites for these initial attacks and the stability of the resulting intermediates, guiding the design of effective remediation strategies.

Table 2: Potential Intermediates in the Degradation of this compound This table lists plausible intermediate compounds based on established degradation pathways of related halophenols.

| Degradation Pathway | Potential Intermediates |

| Reductive Dehalogenation | 4-Bromo-2-chlorophenol (B165030), 2,5-Dichlorophenol (B122974), 4-Bromophenol, 2-Chlorophenol |

| Oxidative Degradation | Dichlorobromocatechols, Dichlorobromohydroquinones |

| Microbial Metabolism | Halogenated catechols, Halogenated muconic acids |

| This table is a conceptual representation based on degradation studies of analogous compounds like 2,4-dichlorophenol and 4-bromophenol. researchgate.netnih.govmdpi.com |

Emerging Research Areas and Potential Novel Applications

Future research on this compound and its derivatives is poised to expand into several innovative areas. The unique combination of halogens on the phenol ring makes it an attractive scaffold for the design of novel bioactive compounds.

Medicinal Chemistry: There is potential for developing new therapeutic agents. The success in creating bromophenol-based PTP1B inhibitors suggests that derivatives of this compound could be explored as inhibitors for other enzymes or as receptor antagonists. nih.gov Its structure could also serve as a starting point for developing new antimicrobial or antiviral agents, a critical area of research given the rise of drug-resistant pathogens. rsc.orgmdpi.com

Advanced Functional Materials: In materials science, there is an opportunity to use this compound to synthesize functional polymers and organic electronic materials. The specific electronic properties imparted by the halogen atoms could be harnessed to create materials with tailored optical or conductive properties for use in sensors, organic light-emitting diodes (OLEDs), or photovoltaic devices.

Catalysis: The development of catalysts for the selective dehalogenation of polyhalogenated aromatic compounds is an emerging field. This compound could serve as a model substrate for studying the mechanisms of such catalysts, which have applications in both environmental remediation and fine chemical synthesis.

The continued exploration of this compound, supported by advances in synthetic chemistry, computational modeling, and biotechnological applications, will likely unlock new and valuable uses in the years to come.

Q & A

Q. How can researchers validate the purity and structural identity of this compound?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (MS) . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical. Key NMR signals include aromatic protons at δ 7.2–7.5 ppm (doublets for H-3 and H-6) and hydroxyl proton at δ 5.8 ppm (broad singlet). LC-MS/MS in negative ionization mode ([M-H]⁻ at m/z 240.8) ensures trace impurity detection .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Methodological Answer : The compound is a white crystalline solid with a melting point of 73°C and a boiling point of 271.9°C. Its log P (octanol-water partition coefficient) of 3.2 indicates moderate hydrophobicity, requiring storage in airtight containers at 2–8°C to prevent sublimation. Solubility in methanol (25 mg/mL) and acetone (50 mg/mL) makes these solvents ideal for stock solutions. Safety protocols must address its toxicity (LD₅₀ = 320 mg/kg in rats) and environmental persistence .

Advanced Research Questions

Q. How do chloride ions influence the degradation kinetics of this compound in sulfate radical-based advanced oxidation processes (SR-AOPs)?

- Methodological Answer : Chloride ions (Cl⁻) at concentrations >100 mM significantly scavenge sulfate radicals (SO₄•⁻), reducing degradation efficiency by 40–60%. Competitive quenching experiments using tert-butanol (a •OH scavenger) and nitrobenzene (a SO₄•⁻ probe) confirm radical pathways. To mitigate interference, researchers should use Cl⁻-free buffers or employ peroxymonosulfate (PMS)-activated systems with transition metal catalysts (e.g., Co²⁺), which enhance radical selectivity .

Q. What are the challenges in detecting this compound in environmental matrices, and how can they be addressed?

- Methodological Answer : Co-eluting chlorinated/brominated phenols in complex samples (e.g., wastewater) complicate detection. Solid-phase extraction (SPE) with C18 cartridges followed by derivatization (e.g., pentafluorobenzylation) improves GC-MS sensitivity (LOD = 0.1 µg/L). For biological matrices (e.g., urine), enzymatic deconjugation (β-glucuronidase) and isotope dilution (e.g., ¹³C-labeled internal standards) enhance accuracy in quantifying free and conjugated forms .

Q. How can in vitro models assess the endocrine-disrupting potential of this compound?

- Methodological Answer : Use ER-CALUX® assays (estrogen receptor-mediated luciferase expression) to measure estrogenic activity. Dose-response studies (0.1–100 µM) in MCF-7 cells show EC₅₀ values >50 µM, indicating weak agonism. For thyroid disruption, competitive binding assays with transthyretin (TTR) and thyroxine (T4) reveal IC₅₀ values of ~30 µM. Parallel molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to nuclear receptors .

Q. What strategies resolve contradictions in toxicity data between in vivo and in silico models for this compound?

- Methodological Answer : Discrepancies often arise from metabolic activation (e.g., cytochrome P450-mediated oxidation). Conduct hepatic microsomal incubation assays (S9 fraction) to identify reactive metabolites (e.g., quinone intermediates). Compare results with QSAR predictions (e.g., TEST software from EPA) and adjust models using experimental bioactivation data. Cross-validate with transgenic rodent models (e.g., CYP2E1-humanized mice) to assess species-specific toxicity .

Experimental Design Considerations

Q. How to design a study evaluating the photolytic degradation of this compound in aqueous systems?

- Methodological Answer :

Light Source : Simulate solar radiation using a xenon arc lamp (λ >290 nm).

Matrix Variations : Test ultrapure water, synthetic freshwater (HCO₃⁻/Ca²⁺), and humic acid solutions (5–20 mg/L) to assess dissolved organic matter effects.

Analytical Endpoints : Monitor parent compound decay via LC-MS and track Br⁻/Cl⁻ release via ion chromatography. Identify degradation products (e.g., 2,5-dichlorohydroquinone) using HRMS.

Kinetic Modeling : Apply pseudo-first-order kinetics and calculate quantum yields (Φ) under varying pH (3–9) .

Data Interpretation and Conflict Resolution

Q. Why do environmental monitoring studies report variable urinary concentrations of 2,5-dichlorophenol (a metabolite) in populations exposed to this compound?

- Methodological Answer : Variability stems from differences in exposure pathways (dermal vs. inhalation), demographic factors (age, ethnicity), and analytical methods . For example, NHANES data (2003–2010) show higher urinary 2,5-DCP levels in children (GM = 12.9 µg/L) vs. adults (GM = 6.1 µg/L), attributed to hand-to-mouth behavior. Confounding factors like income (lower income correlates with higher exposure) and housing type (mobile homes vs. detached houses) require multivariate regression adjustments .

Safety and Regulatory Compliance

Q. What precautions are essential when handling this compound in compliance with Rotterdam Convention guidelines?

- Methodological Answer : The compound is listed under the Rotterdam Convention due to its historical use in banned pesticides (e.g., leptophos). Labs must:

- Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/dermal exposure.

- Neutralize waste with 10% NaOH (converts phenol to water-soluble phenolate) before disposal.

- Document risk assessments per GHS Category 2 (acute toxicity) and ensure institutional review board (IRB) approval for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.